

## Application Notes and Protocols for Investigating Dihydroartemisinin Resistance using CRISPR-Cas9

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment, poses a significant threat to global public health. **Dihydroartemisinin** (DHA), the active metabolite of artemisinin derivatives, is critical to these therapies. Understanding the molecular mechanisms underpinning DHA resistance is paramount for the development of novel antimalarial strategies and for monitoring the efficacy of current treatments. The CRISPR-Cas9 gene-editing tool has revolutionized the study of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, by enabling precise and efficient manipulation of its genome.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate DHA resistance in P. falciparum. This includes strategies for validating candidate resistance genes, introducing specific mutations, and assessing their impact on parasite phenotype.

### **Key Mechanisms of Dihydroartemisinin Resistance**

Artemisinin resistance is clinically defined by delayed parasite clearance following treatment.[1] At the molecular level, this is primarily associated with mutations in the propeller domain of the



P. falciparum Kelch13 (PfK13) gene.[1][2][3] These mutations are thought to reduce the parasite's susceptibility to the cytotoxic effects of activated artemisinin.

Other factors have also been implicated in modulating artemisinin susceptibility, including polymorphisms in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene and the activity of the parasite's antioxidant defense network.[4] Increased pfmdr1 copy number and specific single nucleotide polymorphisms (SNPs) can influence the parasite's response to ACT partner drugs and potentially to artemisinins themselves.[4][5][6][7][8][9]

# Investigating Dihydroartemisinin Resistance using CRISPR-Cas9: A Workflow

The CRISPR-Cas9 system allows for the targeted introduction of genetic modifications, such as point mutations, insertions, and deletions, into the P. falciparum genome. This enables researchers to directly test the causal relationship between a specific genetic alteration and a change in drug susceptibility.

A typical workflow for investigating DHA resistance using CRISPR-Cas9 involves the following steps:

- Target Selection and gRNA Design: Identify the gene of interest (e.g., PfK13, pfmdr1) and the specific mutation to be introduced or reverted. Design a single guide RNA (gRNA) that directs the Cas9 nuclease to the target genomic locus.[10]
- Design and Synthesis of a Donor DNA Template: Create a donor DNA template containing
  the desired mutation flanked by homology arms that match the genomic sequences
  upstream and downstream of the target site. This template will be used by the parasite's
  homology-directed repair (HDR) machinery to incorporate the mutation.[11]
- Co-transfection of P. falciparum: Introduce the Cas9-expressing plasmid, the gRNA-expressing plasmid, and the donor DNA template into P. falciparum cultures.[12]
- Selection and Cloning of Edited Parasites: Select for transgenic parasites using a selectable marker present on one of the plasmids. After selection, isolate clonal populations of edited parasites through limiting dilution.

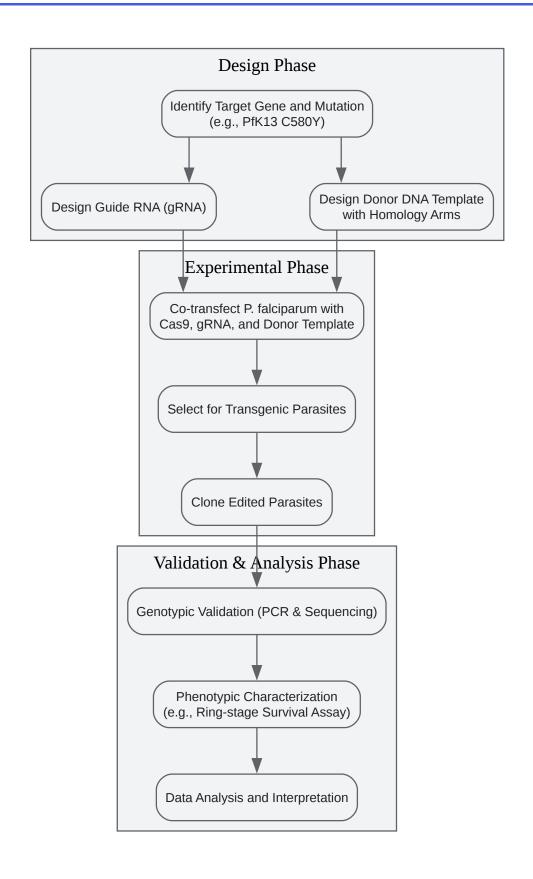






- Genotypic Validation: Confirm the successful introduction of the desired mutation and the absence of off-target modifications through PCR and Sanger sequencing of the target locus.
- Phenotypic Characterization: Assess the susceptibility of the edited parasites to DHA using in vitro assays, such as the Ring-stage Survival Assay (RSA) or standard IC50 determination assays.





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CRISPR-Cas9 workflow for DHA resistance.

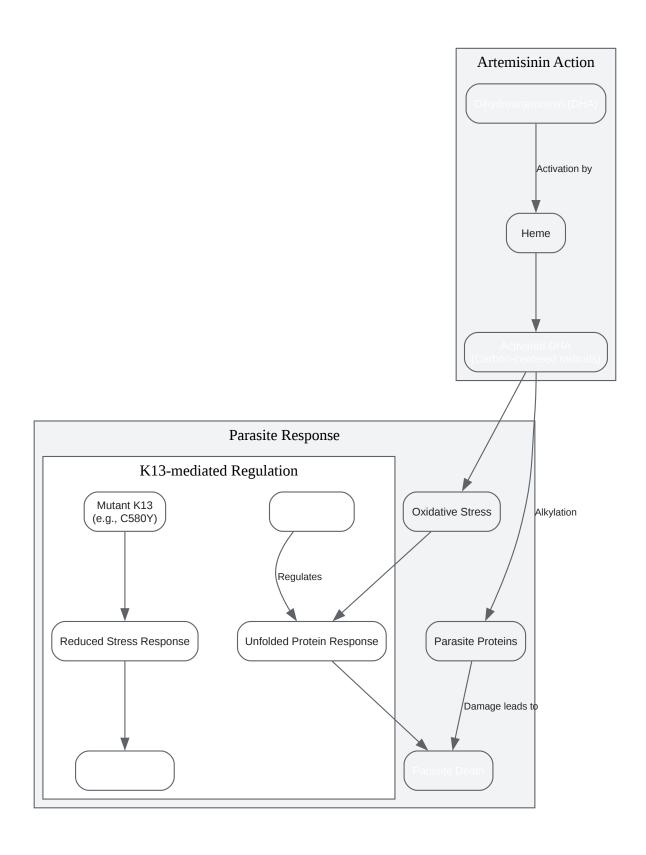




### **Signaling Pathways and Mechanisms of Action**

The precise mechanism by which PfK13 mutations confer artemisinin resistance is still under investigation. However, a leading hypothesis suggests that mutant K13 protein leads to a reduced cellular stress response upon exposure to activated artemisinin, ultimately promoting parasite survival.





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DHA action and K13 resistance pathway.



#### **Experimental Protocols**

## Protocol 1: Generation of PfK13 Mutant Parasites using CRISPR-Cas9

This protocol describes the introduction of a specific point mutation into the PfK13 gene.

- 1. gRNA and Donor Template Design:
- Design a 20-nucleotide gRNA specific to the PfK13 target site. The gRNA should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG).
- Synthesize a donor DNA template (typically a plasmid or a linear dsDNA fragment)
  containing the desired mutation. The donor template should have 500-800 bp homology
  arms flanking the mutation site.
- 2. Parasite Culture and Transfection:
- Culture P. falciparum (e.g., 3D7 strain) in vitro using standard methods.
- Prepare highly synchronous ring-stage parasites.
- Co-transfect the parasites with a Cas9-expressing plasmid, a gRNA-expressing plasmid, and the donor DNA template via electroporation of infected red blood cells.
- 3. Selection and Cloning:
- Apply drug pressure to select for parasites that have taken up the plasmids (e.g., using WR99210 for the hDHFR selectable marker).
- Once parasites reappear, remove the drug pressure and allow the culture to recover.
- Clone the parasite population by limiting dilution in a 96-well plate to obtain isogenic lines.
- 4. Genotypic Confirmation:
- Extract genomic DNA from the cloned parasite lines.



- Perform PCR to amplify the targeted region of the PfK13 gene.
- Sequence the PCR product to confirm the presence of the desired mutation and the absence of any other mutations.

#### **Protocol 2: Ring-stage Survival Assay (RSA)**

The RSA is the gold standard in vitro assay to determine artemisinin susceptibility.

- 1. Parasite Synchronization:
- Tightly synchronize parasite cultures to the 0-3 hour ring stage.
- 2. Drug Exposure:
- Expose the synchronized ring-stage parasites to 700 nM DHA for 6 hours. Include a DMSOtreated control.
- 3. Drug Wash-out and Culture:
- After 6 hours, wash the parasites to remove the DHA and return them to culture for a further 66 hours.
- 4. Quantification of Survival:
- At 72 hours post-treatment, stain the parasites with a DNA-intercalating dye (e.g., SYBR Green I) and quantify the parasitemia by flow cytometry or microscopy.
- Calculate the percentage of surviving parasites in the DHA-treated culture relative to the DMSO-treated control.

#### **Quantitative Data**

The following tables summarize quantitative data from studies that have used CRISPR-Cas9 to investigate the role of specific mutations in DHA resistance.



PfK13 Mutation	Parental Strain	RSA Survival (%)	Fold-change vs. Wild-type	Reference
Wild-type	3D7	1.2	-	[13]
G533S	3D7	12.5	10.4	[13]
Wild-type	Dd2	1.5	-	[13]
G533S	Dd2	22.8	15.2	[13]
Wild-type	GB4	0.9	-	[13]
G533S	GB4	14.3	15.9	[13]
Wild-type	F09N25	1.8	-	[13]
G533S	F09N25	18.2	10.1	[13]

Gene	Mutation	Parental Strain	Phenotype Assessed	Result	Reference
pfmdr1	M841I/M924I	NF54	IC50 for ACT- 451840	Confirmed role in resistance	[5][6][7][8][9]
PfK13	R561H	3D7	RSA	Conferred elevated in vitro resistance	[14][15]
PfK13	C580Y	3D7	RSA	Conferred elevated in vitro resistance	[14][15]
PfK13	M579I	3D7	RSA	Conferred elevated in vitro resistance	[14][15]



#### Conclusion

CRISPR-Cas9 technology is a powerful tool for the functional validation of candidate genes and mutations associated with DHA resistance in P. falciparum. The protocols and data presented here provide a framework for researchers to design and execute experiments that will further our understanding of the molecular basis of artemisinin resistance. This knowledge is crucial for the development of new antimalarial drugs and for the effective deployment of existing therapies to combat the global threat of malaria.

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